molecular formula C17H17N5O4S2 B2440481 methyl 4-(((5-(3-methoxy-1-methyl-1H-pyrazole-4-carboxamido)-1,3,4-thiadiazol-2-yl)thio)methyl)benzoate CAS No. 1172855-18-3

methyl 4-(((5-(3-methoxy-1-methyl-1H-pyrazole-4-carboxamido)-1,3,4-thiadiazol-2-yl)thio)methyl)benzoate

Cat. No.: B2440481
CAS No.: 1172855-18-3
M. Wt: 419.47
InChI Key: DPNFQHSKXIZMMS-UHFFFAOYSA-N
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Description

Methyl 4-(((5-(3-methoxy-1-methyl-1H-pyrazole-4-carboxamido)-1,3,4-thiadiazol-2-yl)thio)methyl)benzoate is a complex organic compound with potential applications across various fields including chemistry, biology, medicine, and industry. Its unique structure combines a benzoate ester with a substituted thiadiazole and pyrazole moiety, which contributes to its distinct chemical properties and reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions: Preparation of this compound typically involves multi-step organic synthesis. One plausible synthetic route begins with the synthesis of the pyrazole moiety, followed by the formation of the 1,3,4-thiadiazole ring. The final steps involve the coupling of the thiadiazole and pyrazole intermediates with the benzoate ester using a thioether linkage.

Industrial Production Methods: In industrial settings, the production of methyl 4-(((5-(3-methoxy-1-methyl-1H-pyrazole-4-carboxamido)-1,3,4-thiadiazol-2-yl)thio)methyl)benzoate would likely be optimized for scale. This might involve the use of automated synthesis equipment, more efficient reagents, and reaction conditions that ensure high yields and purity.

Chemical Reactions Analysis

Types of Reactions:

  • Oxidation: The compound may undergo oxidation reactions, particularly at the sulfur atom within the thiadiazole ring, leading to the formation of sulfoxides or sulfones.

  • Reduction: Reduction reactions can occur at the nitro or carbonyl groups, converting them into amines or alcohols.

  • Substitution: The aromatic rings present in the compound can participate in electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Hydrogen peroxide or peroxy acids.

  • Reduction: Sodium borohydride or lithium aluminum hydride.

  • Substitution: Halogenating agents like bromine or chlorinating agents.

Major Products:

  • Oxidation products include sulfoxides and sulfones.

  • Reduction products include amines and alcohols.

  • Substitution reactions yield halogenated derivatives.

Scientific Research Applications

The compound has a broad range of scientific research applications:

  • Chemistry: It is utilized as an intermediate in the synthesis of other complex molecules.

  • Biology: It may function as a probe to study enzyme-substrate interactions or as a biochemical tool.

  • Medicine: There is potential for its use in drug development, especially in designing inhibitors for specific biological targets.

  • Industry: Its derivatives could be used in the manufacturing of materials with specific chemical properties, like polymers or resins.

Mechanism of Action

Mechanism: The compound’s biological activity is often attributed to its ability to interact with specific molecular targets within cells. This might involve binding to enzymes or receptors, thereby modulating their activity.

Molecular Targets and Pathways:

  • Enzymes: It might inhibit or activate enzymes by binding to their active sites.

  • Receptors: Interaction with cell surface receptors could trigger signal transduction pathways, affecting cellular responses.

Comparison with Similar Compounds

  • Methyl 4-(((5-(3-hydroxy-1H-pyrazole-4-carboxamido)-1,3,4-thiadiazol-2-yl)thio)methyl)benzoate.

  • Ethyl 4-(((5-(3-methyl-1H-pyrazole-4-carboxamido)-1,3,4-thiadiazol-2-yl)thio)methyl)benzoate.

  • Methyl 4-(((5-(3-methoxy-1-methyl-1H-pyrazole-4-carboxamido)-1,3,4-thiadiazol-2-yl)thio)methyl)phenylcarbamate.

Each of these compounds features slight variations in the substituents, which can significantly alter their physical, chemical, and biological properties.

Properties

IUPAC Name

methyl 4-[[5-[(3-methoxy-1-methylpyrazole-4-carbonyl)amino]-1,3,4-thiadiazol-2-yl]sulfanylmethyl]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N5O4S2/c1-22-8-12(14(21-22)25-2)13(23)18-16-19-20-17(28-16)27-9-10-4-6-11(7-5-10)15(24)26-3/h4-8H,9H2,1-3H3,(H,18,19,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DPNFQHSKXIZMMS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C(=N1)OC)C(=O)NC2=NN=C(S2)SCC3=CC=C(C=C3)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N5O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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